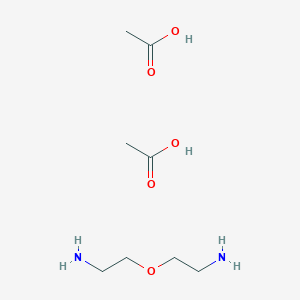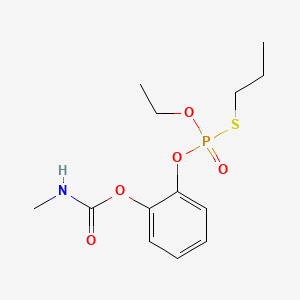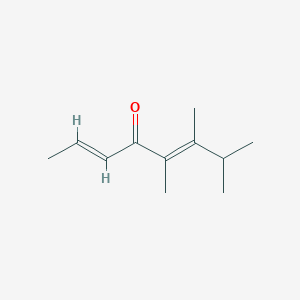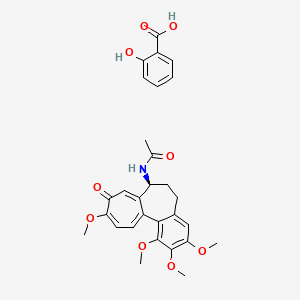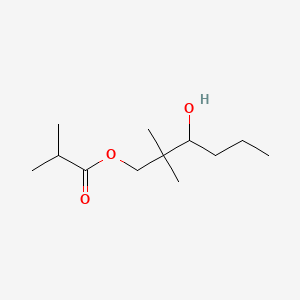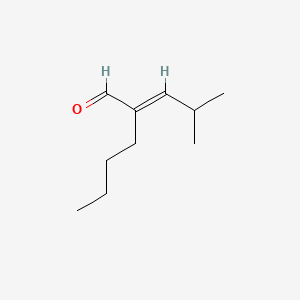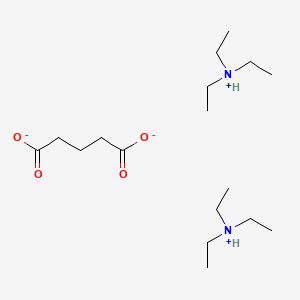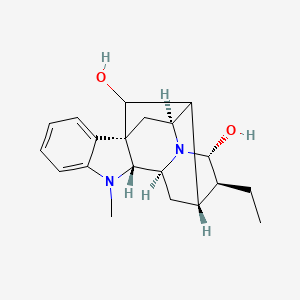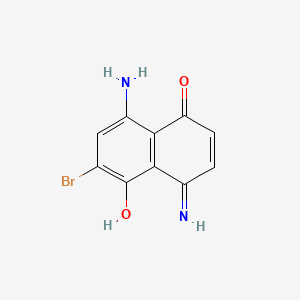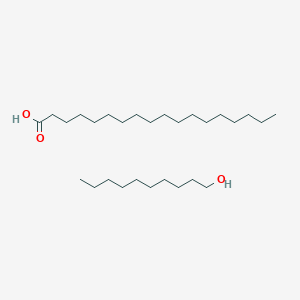
Stearic acid, ester with decanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearic acid, ester with decanol, is an organic compound formed by the esterification of stearic acid and decanol. Stearic acid is a saturated fatty acid commonly found in animal and plant fats, while decanol is a fatty alcohol. The resulting ester is a waxy solid with various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing stearic acid, ester with decanol, is through Fischer esterification. This process involves reacting stearic acid with decanol in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to drive the reaction to completion and remove the water formed during the process .
Industrial Production Methods: Industrial production of this ester often employs continuous esterification processes using solid acid catalysts. These methods are optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Stearic acid, ester with decanol, primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can be catalyzed by either acids or bases, leading to the formation of stearic acid and decanol . Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Major Products:
Hydrolysis: Stearic acid and decanol.
Transesterification: A new ester and a different alcohol.
Aplicaciones Científicas De Investigación
Stearic acid, ester with decanol, has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of stearic acid, ester with decanol, involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and stability .
Comparación Con Compuestos Similares
- Methyl stearate
- Ethyl stearate
- Propyl stearate
- Butyl stearate
- Amyl stearate
Comparison: Stearic acid, ester with decanol, is unique due to its longer alcohol chain, which imparts different physical and chemical properties compared to shorter-chain esters. This results in higher melting points and greater thermal stability, making it more suitable for specific industrial applications .
Propiedades
Número CAS |
85204-42-8 |
|---|---|
Fórmula molecular |
C28H58O3 |
Peso molecular |
442.8 g/mol |
Nombre IUPAC |
decan-1-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C10H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11/h2-17H2,1H3,(H,19,20);11H,2-10H2,1H3 |
Clave InChI |
MLWNFGLCHXCFRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




